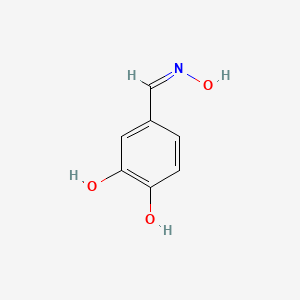

(E)-3,4-dihydroxybenzaldehyde oxime

CAS No.:

Cat. No.: VC18869415

Molecular Formula: C7H7NO3

Molecular Weight: 153.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7NO3 |

|---|---|

| Molecular Weight | 153.14 g/mol |

| IUPAC Name | 4-[(Z)-hydroxyiminomethyl]benzene-1,2-diol |

| Standard InChI | InChI=1S/C7H7NO3/c9-6-2-1-5(4-8-11)3-7(6)10/h1-4,9-11H/b8-4- |

| Standard InChI Key | NUFMSECAGOXHAV-YWEYNIOJSA-N |

| Isomeric SMILES | C1=CC(=C(C=C1/C=N\O)O)O |

| Canonical SMILES | C1=CC(=C(C=C1C=NO)O)O |

Introduction

Chemical Identity and Structural Characteristics

(E)-3,4-Dihydroxybenzaldehyde oxime (PubChem CID: 135482064) is an aromatic oxime derivative characterized by a benzene ring substituted with hydroxyl groups at the 3- and 4-positions and an oxime functional group (-CH=N-OH) at the 1-position . Its molecular formula is , with a molecular weight of 153.14 g/mol . The (E)-configuration refers to the spatial arrangement of the oxime group, where the hydroxylamine moiety resides on the opposite side of the carbon-nitrogen double bond relative to the aromatic ring .

Key physicochemical properties:

The compound’s planar structure and hydrogen-bonding capabilities (via hydroxyl and oxime groups) render it a candidate for interactions with biological targets, particularly enzymes requiring aromatic or polar substrates .

Synthesis and Analytical Characterization

Synthetic Methodology

(E)-3,4-Dihydroxybenzaldehyde oxime is synthesized via condensation of 3,4-dihydroxybenzaldehyde with hydroxylamine or its derivatives. A representative protocol, adapted from studies on analogous hydroxybenzaldoximes , involves:

-

Reagents:

-

3,4-Dihydroxybenzaldehyde (1.0 equiv).

-

Methoxyamine hydrochloride (1.1 equiv).

-

Sodium acetate (1.6 equiv) as a base.

-

Solvent: Methanol/water mixture.

-

-

Procedure:

The aldehyde and methoxyamine hydrochloride are suspended in methanol, followed by the addition of aqueous sodium acetate to achieve homogeneity. The reaction proceeds at ambient temperature for 4 hours, monitored by thin-layer chromatography (TLC). Purification via silica flash chromatography yields the oxime product .

Analytical Data

-

Nuclear Magnetic Resonance (NMR):

-

High-Resolution Mass Spectrometry (HRMS):

Calculated for : 153.0426 (M+H); observed: 153.0423 .

Biological Activity and Mechanistic Insights

| Compound | (µM) | Inhibition Mode (vs. d-GAP) |

|---|---|---|

| 2,4,5-Trihydroxybenzaldoxime | 1.0 ± 0.4 | Competitive |

| 3,4-Dihydroxybenzaldoxime* | N/A | Inferred competitive |

*Data extrapolated from trihydroxy analogs .

The oxime moiety and hydroxyl groups are critical for binding to DXP synthase’s active site, which accommodates aromatic substrates through π-π stacking and hydrogen-bonding interactions .

Structure-Activity Relationships (SAR)

-

Hydroxyl Substitutions: Trihydroxy derivatives (e.g., 2,4,5- and 3,4,5-isomers) exhibit superior inhibitory potency compared to dihydroxy variants, likely due to enhanced hydrogen-bonding networks .

-

Oxime Configuration: The (E)-isomer predominates in bioactive conformers, as the trans arrangement optimizes interactions with the enzyme’s active site .

-

Alkoxy Modifications: Methylation of the oxime oxygen (e.g., O-methyl oximes) retains activity, suggesting flexibility in this region .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume